

The Dawn of the Transuranics: Early Radiochemical Studies of Neptunium-239

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neptunium-239	
Cat. No.:	B1209020	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational radiochemical studies of **Neptunium-239** (²³⁹Np), the first transuranic element synthesized. The discovery of ²³⁹Np in 1940 by Edwin McMillan and Philip Abelson at the University of California, Berkeley, marked a pivotal moment in nuclear science, opening the door to the exploration of the actinide series and the development of nuclear technologies. This document provides a detailed account of the early experimental protocols, a comprehensive summary of the quantitative data from that era, and visualizations of the key processes involved.

Historical Context and Discovery

The quest to synthesize elements beyond uranium, the heaviest known element at the time, was a major focus of nuclear research in the late 1930s. Initial experiments by Enrico Fermi and his team in Rome, involving the bombardment of uranium with neutrons, led them to believe they had created transuranic elements. However, it was later understood that they had, in fact, induced nuclear fission.

In 1940, Edwin McMillan and Philip H. Abelson conducted experiments at the Berkeley Radiation Laboratory, bombarding a thin layer of uranium oxide with slow neutrons produced in a cyclotron.[1] They observed a 2.3-day radioactive decay period that did not belong to any known fission product.[2] Through a series of meticulous chemical separations, they were able to prove that this new activity was from an isotope of element 93, which they named Neptunium after the planet Neptune, the next planet beyond Uranus in our solar system.[3]



Production and Decay of Neptunium-239

Neptunium-239 is produced through the neutron capture by Uranium-238 (²³⁸U), followed by the beta decay of the resulting Uranium-239 (²³⁹U).[4] The nuclear reactions are as follows:

1
n + 238 U \rightarrow 239 U + γ
 239 U \rightarrow 239 Np + β^{-} + $\overline{\nu}_{e}$ (Half-life = 23.5 minutes)

Neptunium-239 itself is unstable and undergoes beta decay with a half-life of approximately 2.356 days to form Plutonium-239 (²³⁹Pu), a long-lived and fissile isotope of significant importance.[4]

²³⁹Np → ²³⁹Pu + β⁻ +
$$\overline{\nu}_e$$
 (Half-life ≈ 2.356 days)

Experimental Protocols: The Radiochemical Separation of Neptunium-239

The key to the successful identification of **Neptunium-239** lay in the development of a robust radiochemical separation procedure that could isolate the minute quantities of the new element from the bulk of the uranium target and the numerous fission products. The method devised by McMillan and Abelson exploited the unique chemical properties of neptunium, particularly its behavior in different oxidation states.[5]

Principle of Separation

The separation protocol was based on the principle that in a reducing environment, neptunium (in its +4 or +5 oxidation state) would co-precipitate with a rare-earth fluoride, such as lanthanum fluoride (LaF₃) or cerium fluoride (CeF₃), while uranium (in its +6 oxidation state as the uranyl ion, UO₂²⁺) would remain in solution.[5][6] This difference in chemical behavior allowed for the selective removal of neptunium from the uranium target material.

Detailed Methodology

The following steps outline the early radiochemical separation procedure for **Neptunium-239**:



- Target Preparation and Irradiation: A thin layer of uranium oxide (U₃O₈) was prepared and irradiated with slow neutrons from a cyclotron.[1]
- Dissolution: The irradiated uranium target was dissolved in an acidic solution, typically nitric acid (HNO₃), to bring all the components into an aqueous phase.
- Reduction Step: A reducing agent, such as sulfur dioxide (SO₂) or a ferrous salt (Fe²⁺), was added to the solution. This step was crucial to ensure that neptunium was in a reduced oxidation state (Np⁴⁺ or Np⁵⁺) while uranium remained in its stable hexavalent state (U⁶⁺).
- Carrier Precipitation with Rare-Earth Fluoride: A soluble salt of a rare-earth element, like lanthanum nitrate (La(NO₃)₃), was added to the solution to act as a "carrier" for the trace amounts of neptunium. Hydrofluoric acid (HF) was then added to precipitate the rare-earth fluoride (LaF₃). Due to their similar chemical properties in the reduced state, the Neptunium-239 ions co-precipitated with the lanthanum fluoride, effectively separating them from the soluble uranium.[5]
- Separation of the Precipitate: The precipitate containing the carrier and Neptunium-239 was separated from the supernatant (the liquid containing the dissolved uranium) by centrifugation or filtration.
- Purification (Optional Repetition): To achieve a higher purity of Neptunium-239, the
 precipitation process could be repeated. The precipitate was redissolved, and the reduction
 and precipitation steps were performed again to remove any remaining uranium or fission
 product contaminants.
- Radiometric Analysis: The activity of the isolated Neptunium-239 in the precipitate was then
 measured over time using a Geiger-Müller counter or an ionization chamber to determine its
 half-life and other decay characteristics.

Quantitative Data from Early Studies

The early radiochemical studies of **Neptunium-239** yielded crucial quantitative data that characterized this new isotope. The following tables summarize the key findings from these pioneering experiments.



Property	Reported Value	Reference
Half-life	2.3 days	[2]
2.34 ± 0.02 days	[7]	
2.356 days	[4]	
Total Disintegration Energy	724 ± 3 keV	[7]
721.796 ± 0.874 keV	[8]	

Table 1: Early Measurements of Neptunium-239 Half-life and Disintegration Energy

End-point Energy (keV)	Intensity (%)	Reference
713	6.5	[7]
654	4	[7]
437	48	[7]
393	13.5	[7]
332	28	[7]

Table 2: Beta-Spectrum of Neptunium-239 from Early Spectrometric Measurements

Gamma-ray Energy (MeV)	Relative Intensity	Gamma Rays per Decay	Reference
0.334	100	-	[9]
0.44	0.40	1.6 x 10 ⁻⁴	[9]
0.49	0.50	1.9 x 10 ⁻⁴	[9]

Table 3: Early Gamma-Ray Measurements for Neptunium-239 Decay

Visualizations of Key Processes



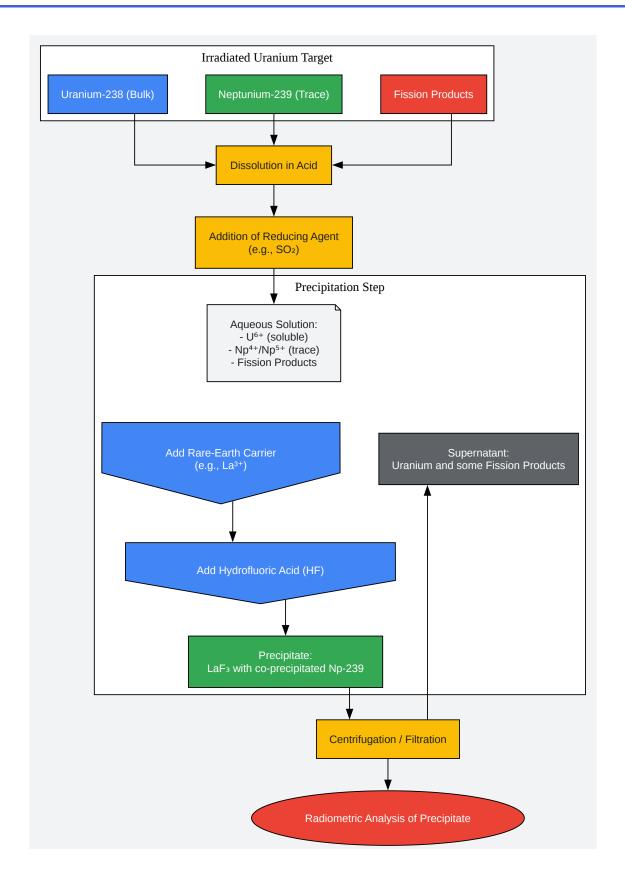
The following diagrams, created using the DOT language, illustrate the fundamental workflows and relationships in the early studies of **Neptunium-239**.



Click to download full resolution via product page

Caption: Production and decay pathway of Neptunium-239.





Click to download full resolution via product page

Caption: Experimental workflow for the radiochemical separation of **Neptunium-239**.



Conclusion

They not only led to the discovery of the first transuranic element but also laid the groundwork for the chemical identification and separation of subsequent actinides. The experimental protocols developed by McMillan and Abelson, centered on the manipulation of oxidation states and co-precipitation with carriers, became fundamental techniques in radiochemistry. The quantitative data obtained in these initial investigations provided the first characterization of an element beyond uranium and paved the way for a deeper understanding of nuclear structure and decay processes. This guide serves as a testament to the ingenuity and meticulous work of the pioneers in nuclear science and provides a valuable resource for contemporary researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. lindahall.org [lindahall.org]
- 3. Edwin McMillan Wikipedia [en.wikipedia.org]
- 4. Isotopes of neptunium Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. eichrom.com [eichrom.com]
- 7. THE \$beta\$-DECAY OF \$sup 239\$Np (Journal Article) | OSTI.GOV [osti.gov]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [The Dawn of the Transuranics: Early Radiochemical Studies of Neptunium-239]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209020#early-radiochemical-studies-of-neptunium-239]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com